3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzoyl-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8-7-10(14)11(13(16)17-8)12(15)9-5-3-2-4-6-9/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFOPCHJGACKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the reaction of salicylaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of alkali metal halides in an alcoholic medium . The reaction is carried out in an undivided cell under electrolysis conditions, leading to the formation of the desired product with high yield and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 2H-pyran-2-one structures, including 3-benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one, exhibit promising anticancer properties. For instance, studies have shown that certain 4-alkynyl-6-methyl-2H-pyran-2-one derivatives can inhibit the growth of human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines at micromolar concentrations . This suggests that this compound could be explored further for its potential as an anticancer agent.
Therapeutic Uses
The compound has been identified as useful in treating conditions such as benign prostatic hypertrophy, hyperplasia, and even prostatic cancer . The structural characteristics of this compound contribute to its efficacy in these therapeutic areas.
Organic Synthesis Applications
Synthetic Intermediates
this compound serves as a versatile building block in synthetic organic chemistry. It has been utilized in multicomponent reactions to synthesize complex molecules, demonstrating its utility in creating novel compounds with varied functionalities . The compound's ability to participate in reactions with phenylglyoxal hydrate and other reagents highlights its importance in synthetic methodologies.
Reactions and Derivatives
The compound has been involved in various chemical transformations leading to the formation of new derivatives. For example, it can react with barbituric acid derivatives to yield pyrimidine-based compounds . Such reactions not only expand the chemical space but also enhance the potential applications of these derivatives in pharmaceuticals.
Agricultural Applications
Biopesticides
Emerging studies suggest that compounds related to this compound may possess biopesticidal properties. Research on related pyran compounds indicates their effectiveness against plant pathogens, potentially leading to the development of environmentally friendly agricultural solutions . This application is particularly relevant given the increasing demand for sustainable agricultural practices.
Data Summary
Case Studies
- Anticancer Study : A study conducted on the effects of 4-methoxy derivatives indicated significant cytotoxicity against human cancer cell lines, paving the way for further exploration of structurally similar compounds like this compound for anticancer drug development .
- Synthetic Methodology Development : Research detailing the synthesis of complex pyrimidine derivatives from this compound showcases its role as a key intermediate in organic synthesis. The methodology emphasizes reaction conditions that favor high yields and purity .
Mechanism of Action
The mechanism of action of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, it can undergo electrocatalytic reactions with aldehydes to form substituted 3-acetoacetylcoumarins . These reactions are facilitated by the presence of alkali metal halides and occur under mild conditions, leading to the formation of highly reactive intermediates that can further react to form the final products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Derivatives of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one
Key Observations :
- Yields : Reactions with amines (e.g., 14d, 14e) show moderate to high yields (45–81%), while ring-closed derivatives (e.g., 8a) require harsher conditions (reflux with base) but achieve comparable yields .
- Melting Points: Derivatives with polar groups (e.g., 14d, 14e) exhibit higher melting points (>170°C) due to hydrogen bonding, whereas nonpolar substituents (e.g., 14g) lower melting points (<90°C) .
Spectral Comparisons
The parent compound and its derivatives exhibit distinct NMR and IR profiles:
Table 2: NMR Spectral Data Comparison
Key Observations :
- The methyl group at position 6 consistently resonates near 2.26 ppm across derivatives .
- Benzoyl protons appear as multiplets between 7.2–8.1 ppm , while methoxy groups (e.g., 7b) show singlets near 3.88 ppm .
- Ring-closed derivatives (e.g., 8a) exhibit unique coupling patterns (e.g., 5.52 ppm, J=10 Hz) due to restricted rotation .
Reactivity and Functional Group Transformations
Nucleophilic Additions
The enone system in the parent compound undergoes nucleophilic additions with amines, thiols, and alkoxides (Table 1). For example:
- Amines: Ethanolamine reacts at the β-position of the enone, forming 14d with a secondary amine linkage .
- Thiols : Benzyl mercaptan adds to the α-position, yielding 14g with a thioether group .
Ring-Closure Reactions
In the presence of triethylamine, the parent compound undergoes cyclization to form pyrano[4,3-b]pyranes (e.g., 8a), bypassing Baldwin’s rules due to stabilizing conjugation effects .
Comparison with Non-Benzoyl Analogues
3-Cinnamoyl Derivatives ()
Cinnamoyl-substituted pyran-2-ones (e.g., 2a–2y) exhibit extended conjugation, leading to:
- Downfield shifts of enone protons (β-H at 8.30 ppm vs. benzoyl’s 7.3–8.1 ppm).
- Enhanced UV absorption due to π→π* transitions in the cinnamoyl group.
Dihydrobenzopyranones (–16)
Compounds like 3-benzoyl-2,3-dihydro-6-methyl-2-phenyl-4H-1-benzopyran-4-one () feature a saturated pyran ring, reducing planarity and altering solubility compared to the unsaturated parent compound.
Biological Activity
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one, a compound belonging to the pyranone family, has garnered attention due to its diverse biological activities. This article explores its antibacterial, antioxidant, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound features a benzoyl group attached to a pyranone ring, which contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which can enhance its biological properties.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown that the compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate the potential of this compound as a lead for developing new antibacterial agents.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential utility in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings highlight the compound's effectiveness in neutralizing free radicals, which is crucial for protecting cells from oxidative damage.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that the compound inhibits cell proliferation and induces apoptosis in cancer cells.
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MDA-MB-231 (Breast) | 10 |
| A549 (Lung) | 20 |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.
Case Studies
- Case Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives of pyranones, including this compound, exhibited potent cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
- Antioxidant Properties Investigation : Another research effort highlighted the antioxidant effects of this compound through various assays, confirming its potential as a natural antioxidant agent .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms.
- Anticancer Mechanism : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Q & A
Q. What are the established synthetic routes for 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one?
Methodological Answer: The compound is synthesized via nucleophilic addition reactions. A representative method involves reacting 4-hydroxy-6-methylpyran-2-one with 2-dimethylaminomethyl-1-phenylprop-2-en-1-one hydrochloride in acetone under reflux with triethylamine. Purification is achieved using silica gel column chromatography (eluent: hexane/ethyl acetate mixtures), followed by recrystallization from ether to yield the target compound (65% yield, m.p. 113°C) .
| Reactant | Conditions | Purification | Yield | Reference |
|---|---|---|---|---|
| 4-hydroxy-6-methylpyran-2-one + benzoyl allyl derivative | Reflux in acetone, 1 h | Column chromatography (hexane/EtOAc), recrystallization | 65% |
Q. How is the structure of this compound characterized?
Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Key signals include δ 2.25 (s, 3H, CH₃), δ 6.15 (s, 1H, pyranone H), and δ 7.45–8.05 (m, 5H, benzoyl aromatic protons) .
- IR : Strong absorption at 1680 cm⁻¹ (C=O stretching of pyranone and benzoyl groups) .
- MS : Molecular ion peak at m/z 270 (M⁺) consistent with C₁₄H₁₂O₄ .
Advanced Research Questions
Q. How do reaction conditions influence the yield of derivatives of this compound?
Methodological Answer: Yields vary based on substituents and reaction parameters:
- Solvent choice : Ethanol or THF affects reaction rates and byproduct formation. For example, reactions with ethanolamine in ethanol yield 81% product, while THF-based reactions with 2-aminopyridine yield 45% due to solubility differences .
- Temperature and time : Extended reaction times (e.g., 1 week for thiol additions) improve yields for sterically hindered reactants .
| Derivative | Reactant | Solvent | Time | Yield |
|---|---|---|---|---|
| 14d (ethanolamine) | Ethanolamine | Ethanol | 2 h | 81% |
| 14e (2-aminopyridine) | 2-Aminopyridine | THF | Overnight | 45% |
| 14g (benzyl mercaptan) | Benzyl mercaptan | Ethanol | 7 days | 84% |
Q. What strategies resolve contradictions in spectroscopic data for pyran-2-one derivatives?
Methodological Answer: Discrepancies in NMR or MS data can arise from tautomerism or impurities. Strategies include:
- Repetitive purification : Re-crystallization or dual-column chromatography (e.g., hexane/EtOAc followed by CH₂Cl₂/MeOH) to isolate pure isomers .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., distinguishing allylic protons in 3-benzoyl derivatives .
Q. How do substituents on the benzoyl group affect biological activity?
Methodological Answer: Substituents modulate electronic and steric properties, impacting interactions with biological targets. For example:
- Electron-withdrawing groups (e.g., Cl) : Increase stability but reduce solubility, as seen in 3,4-dichlorobenzoyl derivatives (m.p. 164°C vs. 113°C for unsubstituted analogs) .
- Hydrophilic groups (e.g., -NH₂) : Enhance water solubility but may reduce membrane permeability .
| Derivative | Substituent | Melting Point | Biological Implication |
|---|---|---|---|
| 7a (H) | None | 113°C | Baseline activity |
| 7c (3,4-Cl₂) | Dichloro | 164°C | Increased stability, reduced solubility |
| 14d (-NHCH₂CH₂OH) | Hydroxyethylamino | 171°C | Improved solubility |
Data Contradiction Analysis
Q. Why do similar synthetic routes produce varying yields for this compound derivatives?
Methodological Answer: Discrepancies arise from:
- Steric hindrance : Bulky substituents (e.g., benzyl mercaptan) slow reaction kinetics, requiring longer times (7 days vs. 2 h for ethanolamine) .
- Byproduct formation : Competitive pathways (e.g., Michael addition vs. cyclization) are influenced by pH and solvent polarity. Adjusting triethylamine equivalents minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
